3-Hydroxymethoxybenzoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxymethoxybenzoic acid can be achieved through several methods. One common approach involves the hydroxylation and methoxylation of benzoic acid derivatives. For instance, starting with 3-chlorobenzoic acid, a Pseudomonas species can be used to introduce the hydroxyl group, followed by methoxylation to obtain the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxymethoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions is commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH₄) is often employed for reduction reactions.
Substitution: Various electrophiles, such as halogens or nitro groups, can be introduced using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
3-Hydroxymethoxybenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s antioxidant properties make it valuable in studies related to oxidative stress and cellular protection.
Mechanism of Action
The mechanism of action of 3-hydroxymethoxybenzoic acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl and methoxy groups contribute to its ability to scavenge free radicals and reduce oxidative stress.
Anti-inflammatory Effects: The compound can inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Anticancer Properties: It may induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation.
Comparison with Similar Compounds
3-Hydroxymethoxybenzoic acid can be compared with other hydroxybenzoic acids, such as:
Salicylic Acid: Known for its use in acne treatment and as an anti-inflammatory agent.
p-Hydroxybenzoic Acid: Commonly used as a preservative in cosmetics and pharmaceuticals.
Protocatechuic Acid: Noted for its antioxidant and antimicrobial properties.
Uniqueness: What sets this compound apart is the combination of hydroxyl and methoxy groups, which enhances its antioxidant capacity and broadens its range of applications in various fields.
Properties
CAS No. |
108548-68-1 |
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Molecular Formula |
C8H8O4 |
Molecular Weight |
168.15 g/mol |
IUPAC Name |
3-(hydroxymethoxy)benzoic acid |
InChI |
InChI=1S/C8H8O4/c9-5-12-7-3-1-2-6(4-7)8(10)11/h1-4,9H,5H2,(H,10,11) |
InChI Key |
CURRPCDEHZEVEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCO)C(=O)O |
Origin of Product |
United States |
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